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tolyl)urea

CAS No.: 1566-76-3

Cat. No.: B11942441

Get Quote

Executive Summary: The "Carbonyl Confusion"
In drug development and solid-state chemistry, distinguishing between urea derivatives and

carboxylic acid moieties is a frequent analytical challenge. Both functional groups possess

strong carbonyl (C=O) stretching vibrations and hydrogen-bond donors (N-H or O-H), leading

to significant spectral overlap in the 1600–1750 cm⁻¹ region.

This guide provides a definitive spectral differentiation strategy. While the carbonyl region is

often ambiguous due to dimerization and hydrogen bonding, the high-frequency region (2500–

3500 cm⁻¹) and specific fingerprint bands provide the necessary contrast for positive

identification. This document synthesizes experimental data to offer a self-validating protocol

for distinguishing these groups, particularly in the context of co-crystals and metabolites.

Fundamental Vibrational Modes
To accurately interpret the spectra, one must understand the mechanistic origins of the bands.

The primary confusion arises because both groups engage in strong intermolecular hydrogen
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bonding, which shifts vibrational frequencies significantly compared to their free (gas-phase)

states.

The Carboxylic Acid Signature
Carboxylic acids in the solid state or concentrated solution exist almost exclusively as

centrosymmetric dimers.

O-H Stretch (The "Bearded" Band): This is the most diagnostic feature. The strong hydrogen

bonding of the dimer creates an extremely broad absorption band ranging from 2500 to 3300

cm⁻¹.[1] It is often described as "messy" because it overlaps with and underlies the sharper

C-H stretching bands (2800–3000 cm⁻¹).

C=O Stretch (Dimer Shift): Monomeric acids absorb near 1760 cm⁻¹, but the dimer form

shifts this down to 1700–1730 cm⁻¹.

C-O Stretch: A distinct band in the 1210–1320 cm⁻¹ region, often coupled with O-H in-plane

bending.[2]

The Urea Signature
Urea (

) behaves as a diamide but with unique coupling due to the two

groups.

N-H Stretch: Unlike the amorphous O-H band, urea N-H stretches appear as distinct,

sharper bands (often a doublet or triplet) in the 3300–3500 cm⁻¹ region.

Amide I (C=O dominant): This band appears at 1660–1680 cm⁻¹. Note that it is generally

lower in frequency than the carboxylic acid dimer C=O.

Amide II (N-H Bend): A strong bending mode near 1600–1640 cm⁻¹, often appearing as a

shoulder or a separate peak just below the carbonyl stretch.

Comparative Data: Characteristic Bands
The following table summarizes the key spectral windows for differentiation.
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Spectral
Region

Vibrational
Mode

Carboxylic
Acid (Dimer)

Urea (Primary)
Differentiation
Logic

High Frequency X-H Stretching

2500–3300

cm⁻¹(Very

Broad,

"Bearded")

3300–3500

cm⁻¹(Sharp

Doublet/Triplet)

Primary

Differentiator.

Acid O-H is

massive and

unstructured;

Urea N-H is

distinct high-

energy peaks.[2]

Double Bond C=O Stretching 1700–1730 cm⁻¹ 1660–1680 cm⁻¹

Acid C=O is

usually higher

frequency. Urea

C=O often

overlaps with N-

H bending

(Amide II).[3]

Fingerprint C-O vs C-N
1210–1320 cm⁻¹

(C-O)

1450–1460 cm⁻¹

(C-N)

Look for the C-O

stretch in acids; it

is absent in urea.

Bending
O-H vs N-H

Bend

1400–1440 cm⁻¹

(O-H)

1600–1640 cm⁻¹

(N-H)

Urea N-H bend is

very strong and

close to the C=O

band; Acid O-H

bend is weaker

and lower

frequency.
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Critical Note: In Urea-Acid Co-crystals, these bands shift. The Acid C=O may shift to ~1700

cm⁻¹ and the Urea C=O to ~1670 cm⁻¹, but the High Frequency distinction (Broad OH vs Sharp

NH) remains the most reliable indicator [1, 7].

Experimental Protocol: Self-Validating Workflow
To ensure data integrity, follow this specific ATR-FTIR workflow. This protocol is designed to

eliminate water interference, which can mimic the broad O-H stretch of carboxylic acids.

Step 1: Instrument Preparation & Background
Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid

moisture uptake (hygroscopicity of KBr can create false O-H signals).

Crystal: Diamond or ZnSe.

Background: Collect a 32-scan background of the clean, dry crystal immediately before

analysis.

Step 2: Sample Preparation (The "Dry" Check)
Pre-treatment: If the sample is suspected to be hygroscopic (common with urea derivatives),

dry it in a desiccator or vacuum oven at 40°C for 1 hour.

Validation: Run a quick scan. If a broad band exists at 3400 cm⁻¹ (water) without the

"bearded" extension down to 2500 cm⁻¹, the sample is wet. Re-dry.

Step 3: Data Acquisition
Resolution: 4 cm⁻¹.

Scans: 64 scans (to resolve fine N-H splitting).
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Range: 4000–600 cm⁻¹.

Step 4: Interpretation Logic (Decision Tree)

Start: Analyze Spectrum

Check 2500-3500 cm⁻¹ Region

Is there a VERY BROAD band
(2500-3300 cm⁻¹)?

Are there SHARP peaks
(3300-3500 cm⁻¹)?

No

Check Carbonyl (C=O) Region

Yes (Bearded)

Yes (Doublet)

Conclusion: Co-crystal or Mixture

Both Present

Band Position?

Check Fingerprint (1200-1460 cm⁻¹)

~1710 cm⁻¹~1660-1680 cm⁻¹

Conclusion: Carboxylic Acid
(Dimer Form)

C-O Stretch (1210-1320)

Conclusion: Urea / Amide

C-N Stretch (1450) + NH Bend (1620)
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Click to download full resolution via product page

Figure 1: Logical workflow for distinguishing Carboxylic Acid and Urea functional groups based

on spectral hierarchy.

Advanced Analysis: Co-crystals and Salts[4]
In pharmaceutical contexts, you may encounter Urea-Acid Co-crystals.[4] In these systems, the

hydrogen bonding network changes, leading to specific shifts:

The "Super-Shift": The formation of a heterosynthon (Acid-Urea H-bond) often shifts the

Urea C=O band to a lower frequency (red shift) compared to pure urea, sometimes merging

with the Amide II band [7].

Carboxylate Salt Formation: If the acid proton is transferred to the urea (forming a salt), the

C=O band of the acid disappears entirely. It is replaced by two bands:

Asymmetric

: ~1550–1610 cm⁻¹

Symmetric

: ~1400 cm⁻¹[5]

Differentiation: If you see the disappearance of the 1700+ cm⁻¹ band and the appearance

of a strong band near 1550 cm⁻¹, you have formed a salt, not a co-crystal [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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